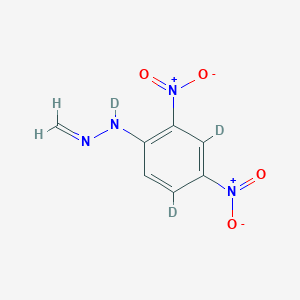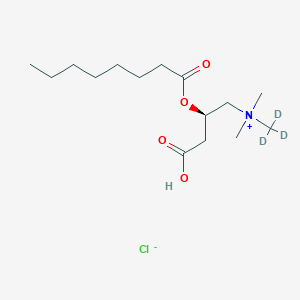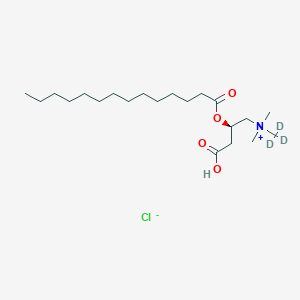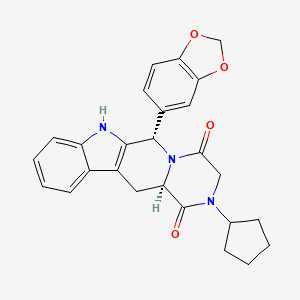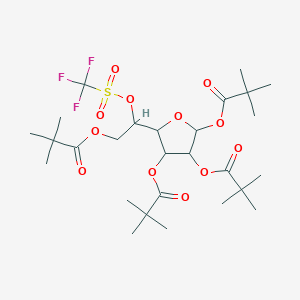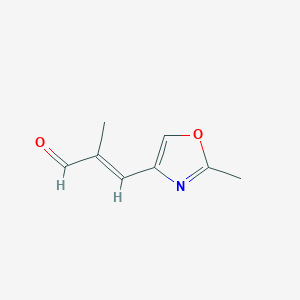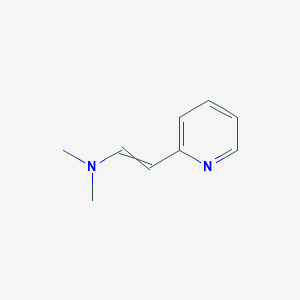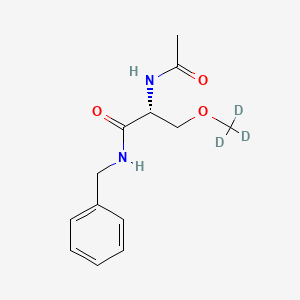
MCL-524 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCL-524 hydrochloride is a dopamine D2 receptor agonist that is selective for the D2 receptor in its high-affinity state (D2high).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MCL-524 hydrochloride involves a multi-step process. One of the reported methods includes a nucleophilic aliphatic fluorination reaction. The tosylated precursor is reacted with fluorine-18 in a mixture of acetonitrile and water, followed by heating. The catechol group is then deprotected using a Lewis acid, such as indium triflate, to yield the final product .
Industrial Production Methods
Industrial production of MCL-524 hydrochloride would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification .
化学反応の分析
Types of Reactions
MCL-524 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound .
科学的研究の応用
MCL-524 hydrochloride has several scientific research applications:
Neurological Disorders: It is investigated for its potential therapeutic effects in treating disorders such as schizophrenia, Parkinson’s disease, and Tourette’s syndrome.
Pharmacological Studies: MCL-524 hydrochloride is used in pharmacological research to understand the role of dopamine D2 receptors in various physiological and pathological conditions.
作用機序
MCL-524 hydrochloride exerts its effects by selectively binding to dopamine D2 receptors in their high-affinity state (D2high). This binding activates the receptor, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s selectivity for D2high receptors makes it a valuable tool for studying the role of these receptors in neurological disorders .
類似化合物との比較
Similar Compounds
Quinpirole: Another dopamine D2 receptor agonist used in research.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist used to treat disorders associated with hyperprolactinemia.
Uniqueness
MCL-524 hydrochloride is unique due to its high selectivity for the D2 receptor in the high-affinity state (D2high). This selectivity allows for more precise studies of D2 receptor function and its role in neurological disorders, making it a valuable tool in both research and potential therapeutic applications .
特性
CAS番号 |
1340476-46-1 |
|---|---|
分子式 |
C21H24NFO3⋅HCl |
分子量 |
393.88 |
純度 |
> 95% |
同義語 |
(R)-10,11-Dihydroxy-2-fluoroethoxy-N-propylnoraporphine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


